Welcome to the BenchChem Online Store!
molecular formula C14H19NO4 B8502487 methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetate

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetate

Cat. No. B8502487
M. Wt: 265.30 g/mol
InChI Key: GHMMKPWQHUGOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09024027B2

Procedure details

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetate (2.5 g, 9.42 mmol) was dissolved in dioxane (20 ml), and aqueous 12M HCl (6 ml, 72.0 mmol) was added. The mixture was stirred under reflux for 8 hours, then the volatiles were removed under vacuum and the resulting solid was suspended in CH3CN and recovered by filtration affording the title compound (2.2 g, 7.65 mmol, 81% yield). MS/ESI+ 252.1 [MH]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][C:16]([O:18]C)=[O:17])[CH2:7][CH2:6]2.[ClH:20]>O1CCOCC1>[ClH:20].[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][C:16]([OH:18])=[O:17])[CH2:7][CH2:6]2 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C2CCN(CC2=CC1OC)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C2CCN(CC2=CC1OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.65 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.